2,2,6,6-Tetramethyl-1-(undecanoyloxy)piperidine
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Overview
Description
2,2,6,6-Tetramethyl-1-(undecanoyloxy)piperidine is an organic compound belonging to the piperidine class It is characterized by the presence of four methyl groups attached to the piperidine ring and an undecanoyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1-(undecanoyloxy)piperidine typically involves the following steps:
Starting Material: The synthesis begins with 2,2,6,6-Tetramethylpiperidine, which is a hindered base used in various chemical reactions.
Esterification: The undecanoyloxy group is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethyl-1-(undecanoyloxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the undecanoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxone and TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides or hydroxylamines, while reduction can produce alcohols .
Scientific Research Applications
2,2,6,6-Tetramethyl-1-(undecanoyloxy)piperidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethyl-1-(undecanoyloxy)piperidine involves its interaction with molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered base used in organic synthesis.
2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidizing agent.
N,N-Diisopropylethylamine (DIPEA): Another non-nucleophilic base used in organic synthesis.
Properties
CAS No. |
823179-70-0 |
---|---|
Molecular Formula |
C20H39NO2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(2,2,6,6-tetramethylpiperidin-1-yl) undecanoate |
InChI |
InChI=1S/C20H39NO2/c1-6-7-8-9-10-11-12-13-15-18(22)23-21-19(2,3)16-14-17-20(21,4)5/h6-17H2,1-5H3 |
InChI Key |
NIGBJXUEOQELPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)ON1C(CCCC1(C)C)(C)C |
Origin of Product |
United States |
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